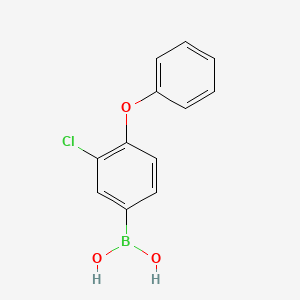

3-Chloro-4-phenoxyphenylboronic acid; 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-4-phenoxyphenylboronic acid is a chemical compound with the molecular formula C12H10BClO3 and a molecular weight of 248.47 .

Synthesis Analysis

Boronic acids, including 3-Chloro-4-phenoxyphenylboronic acid, can be synthesized through various methods. One common method involves the addition of organometallic reagents to boranes . Another approach involves the reaction of triarylboranes with a ligand .Molecular Structure Analysis

The InChI code for 3-Chloro-4-phenoxyphenylboronic acid is1S/C12H10BClO3/c14-11-8-9 (13 (15)16)6-7-12 (11)17-10-4-2-1-3-5-10/h1-8,15-16H . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis

Boronic acids, such as 3-Chloro-4-phenoxyphenylboronic acid, are known to participate in various chemical reactions. They are often used as building blocks and synthetic intermediates . They can react with diol-containing compounds, as demonstrated in a study involving the reaction between phenylboronic acid and a diol-containing fluorescent dye .Physical And Chemical Properties Analysis

3-Chloro-4-phenoxyphenylboronic acid is a solid at room temperature . It has a molecular weight of 248.47 . More specific physical and chemical properties such as color, density, hardness, and melting and boiling points were not found in the search results.Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

The compound is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling . This is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this application originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Aryl Derivatives

“3-Chloro-4-phenoxyphenylboronic acid” can be used as a reactant in the synthesis of aryl derivatives via C-C bond formation . This process involves reacting with different aryl halides over a palladium catalyst .

Preparation of 1-Phenoxy-4-(trifluoromethyl)benzene

The compound can be used to prepare 1-phenoxy-4-(trifluoromethyl)benzene via oxidative trifluoromethylation using Chan-Lam-type reaction conditions .

Chemical Research

The compound is used in chemical research due to its unique properties . It is often used in experiments that require a boronic acid with a specific structure .

Pharmaceutical Research

“3-Chloro-4-phenoxyphenylboronic acid” is used in pharmaceutical research. Its unique structure makes it a valuable compound in the development of new drugs .

Material Science

In material science, the compound is used in the development of new materials. Its unique properties make it a valuable compound in this field .

Wirkmechanismus

Target of Action

The primary target of 3-Chloro-4-phenoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in its ability to facilitate the Suzuki–Miyaura coupling reaction . This results in the formation of carbon–carbon bonds, which are fundamental in organic synthesis .

Action Environment

The action, efficacy, and stability of 3-Chloro-4-phenoxyphenylboronic acid can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the compound’s action may vary depending on the specific conditions under which the reaction is carried out.

Safety and Hazards

The safety information for 3-Chloro-4-phenoxyphenylboronic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), rinsing cautiously with water for several minutes if in eyes (P305+P351+P338), and more .

Zukünftige Richtungen

While specific future directions for 3-Chloro-4-phenoxyphenylboronic acid were not found in the search results, boronic acids in general are considered promising in the field of medicinal chemistry . Their unique physicochemical and electronic characteristics make them useful in various applications, and further studies are encouraged to explore their potential .

Eigenschaften

IUPAC Name |

(3-chloro-4-phenoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BClO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8,15-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOSFUNFMWAGPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC2=CC=CC=C2)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-phenoxyphenylboronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.